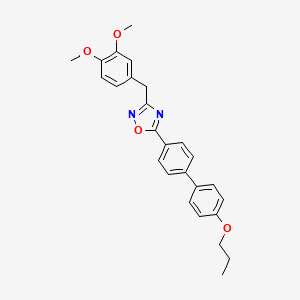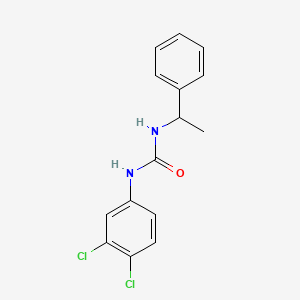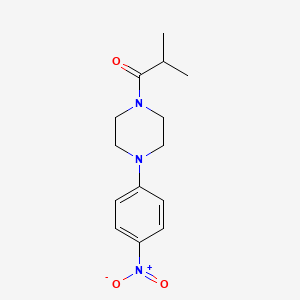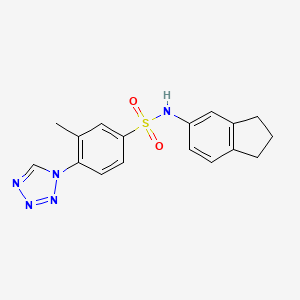
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone, also known as BITC, is a chemical compound that has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone is complex and varies depending on the target cell or organism. In cancer cells, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can also downregulate the expression of oncogenes and upregulate the expression of tumor suppressor genes. In bacteria, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can disrupt the cell membrane by forming disulfide bonds with thiol groups, leading to leakage of intracellular contents and cell death. In photovoltaic devices, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can act as a donor or acceptor material, depending on its chemical structure and orientation.
Biochemical and Physiological Effects:
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can exert various biochemical and physiological effects on the target cells or organisms. In cancer cells, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can also modulate the activity of various signaling pathways, such as MAPK, JNK, and NF-κB. In bacteria, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can disrupt the cell membrane integrity, leading to cell death and inhibition of biofilm formation. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can also enhance the efficacy of antibiotics by increasing their permeability through the bacterial cell wall. In photovoltaic devices, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can improve the efficiency of charge transfer and reduce the recombination rate, leading to higher power conversion efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has several advantages for lab experiments, such as its low toxicity, high stability, and easy synthesis. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can be easily modified to improve its solubility, bioavailability, and selectivity. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can also be used in combination with other drugs or compounds to enhance their efficacy or overcome drug resistance. However, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone also has some limitations for lab experiments, such as its limited water solubility, low bioavailability, and potential toxicity at high doses. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can also interact with other cellular components, such as proteins and nucleic acids, leading to off-target effects.
Orientations Futures
For 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone research include developing 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone-based drugs with improved efficacy and selectivity, exploring the mechanism of action of 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone in various biological systems, and evaluating the safety and toxicity of 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone in preclinical and clinical trials.
Méthodes De Synthèse
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can be synthesized by a series of chemical reactions involving 5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone and 4-mercaptophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst and a base. The yield of 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has been extensively studied for its potential applications in various scientific research fields, such as cancer therapy, antibacterial agents, and photovoltaic devices. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone also shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can disrupt bacterial cell membrane integrity, inhibit biofilm formation, and enhance antibiotic efficacy. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has also been used as a building block for the synthesis of organic photovoltaic materials, which can convert solar energy into electricity.
Propriétés
IUPAC Name |
5-[1,3-dioxo-2-(4-sulfanylphenyl)isoindol-5-yl]-2-(4-sulfanylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O4S2/c31-25-21-11-1-15(13-23(21)27(33)29(25)17-3-7-19(35)8-4-17)16-2-12-22-24(14-16)28(34)30(26(22)32)18-5-9-20(36)10-6-18/h1-14,35-36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHLSOAKLYFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1,3-Dioxo-2-(4-sulfanylphenyl)isoindol-5-yl]-2-(4-sulfanylphenyl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)

![1-(cyclopropylmethyl)-4-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperazine](/img/structure/B5140269.png)
![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5140283.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)


![4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)
![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
